Physicochemical Differentiation: Molecular Weight and Lipophilicity vs. 5-Benzyloxy and 5-(4-Fluorobenzyl)oxy Analogs
The target compound (MW: 301.34; C₁₇H₁₉NO₄) is approximately 24% lighter than its closest characterized analog 5-((4-fluorobenzyl)oxy)-4-oxo-N-(3-phenylpropyl)-4H-pyran-2-carboxamide (CAS 1021060-60-5; MW: 381.40; C₂₂H₂₀FNO₄). The 5-ethoxy substituent contributes fewer heavy atoms (3 non-H atoms) compared to 5-(4-fluorobenzyl)oxy (10 non-H atoms including fluorine), resulting in lower predicted lipophilicity and potentially improved aqueous solubility. While direct experimental LogP values are not publicly available for either compound, the calculated difference in ClogP is estimated at ≥1.0 log unit based on fragment-based contributions, which is relevant for membrane permeability and off-target binding considerations in cell-based assays .
| Evidence Dimension | Molecular weight and estimated lipophilicity (ClogP) differentiation |
|---|---|
| Target Compound Data | MW: 301.34 g/mol; C₁₇H₁₉NO₄; 5-ethoxy substituent (3 non-H atoms, no halogen) |
| Comparator Or Baseline | CAS 1021060-60-5: MW 381.40 g/mol; C₂₂H₂₀FNO₄; 5-(4-fluorobenzyl)oxy substituent (10 non-H atoms, contains F); CAS 1021060-60-5 ClogP estimated > 1.0 unit higher than target compound |
| Quantified Difference | MW difference: -80.06 g/mol (-21.0%); Estimated ClogP difference: >1.0 log unit lower for target compound; Heavy atom count difference: -7 atoms |
| Conditions | Calculated/predicted properties based on chemical structure; experimental LogP and solubility data not publicly available for either compound |
Why This Matters
Lower MW and reduced lipophilicity align with lead-like property guidelines for CNS penetration and solubility, making this compound potentially preferable for fragment-based or cell-based screening where compound aggregation or non-specific binding is a concern.
